molecular formula C8H16O3Si B1585851 Methyl 3-trimethylsiloxy-2-butenoate CAS No. 62269-44-7

Methyl 3-trimethylsiloxy-2-butenoate

Cat. No. B1585851
Key on ui cas rn: 62269-44-7
M. Wt: 188.3 g/mol
InChI Key: OQNKCUVOGBTGDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04444685

Procedure details

To diisopropylamine (6.8 ml, 48 mm) in THF at 0° C. is added 30 ml of 1.6 M n-butyllithium (48 mm), then 6.5 ml tetramethylethylenediamine (TMEDA, 48 mm) cooled to -78° C. Then 7.6 g (40 mm) of methyl 3-trimethylsilyloxybut-2-enoate is added over 5 minutes at -70° C. The mixture is stirred at -75° for 10 minutes, then 8 ml (48 mm) trimethylsilylchloride is added over 5 minutes at -75° C. The solution is warmed to room temperature and concentrated in vacuo. The residue is slurried in 500 ml of n-hexane, and solids filtered off. The filtrate is concentrated in vacuo, B.P.=75°-76° C. at 0.3 mm Hg.
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Quantity
7.6 g
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.CN(C)CCN(C)C.[CH3:21][Si:22]([CH3:32])([CH3:31])[O:23][C:24]([CH3:30])=[CH:25][C:26]([O:28][CH3:29])=[O:27].[CH3:33][Si:34](Cl)([CH3:36])[CH3:35]>C1COCC1>[CH3:29][O:28][C:26]([O:27][Si:34]([CH3:36])([CH3:35])[CH3:33])=[CH:25][C:24]([O:23][Si:22]([CH3:31])([CH3:21])[CH3:32])=[CH2:30]

Inputs

Step One
Name
Quantity
6.8 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
30 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.5 mL
Type
reactant
Smiles
CN(CCN(C)C)C
Step Three
Name
Quantity
7.6 g
Type
reactant
Smiles
C[Si](OC(=CC(=O)OC)C)(C)C
Step Four
Name
Quantity
8 mL
Type
reactant
Smiles
C[Si](C)(C)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at -75° for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
solids filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo, B.P.=75°-76° C. at 0.3 mm Hg

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
COC(=CC(=C)O[Si](C)(C)C)O[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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